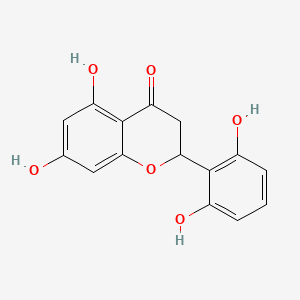

2',5,6',7-Tetrahydroxyflavanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2’,5,6’,7-Tetrahydroxyflavanone is a flavonoid compound known for its significant biological activities. Flavonoids are a group of plant secondary metabolites with diverse biological properties, including antioxidant, anti-inflammatory, and anticancer activities. This compound is characterized by the presence of four hydroxyl groups attached to its flavanone backbone, which contributes to its potent biological effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2’,5,6’,7-Tetrahydroxyflavanone typically involves the isomerization of 2’,3’,4,4’,6’-pentahydroxychalcone. This process can be achieved through various chemical reactions, including the use of specific catalysts and reaction conditions . For example, the isomerization reaction can be catalyzed by acids or bases under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of 2’,5,6’,7-Tetrahydroxyflavanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound from reaction mixtures.

Análisis De Reacciones Químicas

Types of Reactions: 2’,5,6’,7-Tetrahydroxyflavanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of hydroxyl groups, which can participate in hydrogen bonding and other interactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 2’,5,6’,7-Tetrahydroxyflavanone, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding dihydroflavanone.

Substitution: Substitution reactions can occur at the hydroxyl groups, where reagents like acetic anhydride or benzoyl chloride can introduce acetyl or benzoyl groups, respectively.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroflavanones. Substitution reactions can result in acetylated or benzoylated derivatives.

Aplicaciones Científicas De Investigación

Antioxidant Properties

THF exhibits significant antioxidant activity by scavenging free radicals and enhancing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This property is crucial for mitigating oxidative stress and preventing cellular damage.

Anti-inflammatory Effects

Research indicates that THF can inhibit the NF-κB signaling pathway, which leads to decreased production of pro-inflammatory cytokines. This mechanism suggests its potential use in treating inflammatory diseases.

Anti-cancer Activity

THF has demonstrated the ability to induce apoptosis in cancer cells through the activation of caspases and inhibition of the PI3K/Akt signaling pathway. Studies have shown that THF can significantly reduce cell viability in various cancer cell lines, highlighting its potential as an anti-cancer agent.

Neuroprotective Effects

Recent studies have suggested that THF may possess neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic prospects in neurology.

Cardiovascular Health

Flavonoids like THF have been associated with cardiovascular benefits due to their antioxidant effects, which can reduce the risk of heart disease. The compound's ability to modulate lipid profiles and improve endothelial function is under investigation.

Antimicrobial Activity

THF has shown promise as an antimicrobial agent, with studies indicating its effectiveness against various pathogens. This property could lead to applications in developing natural preservatives or therapeutic agents for infectious diseases.

Dietary Supplements

Due to its health benefits, THF is increasingly used in dietary supplements and functional foods. Its antioxidant and anti-inflammatory properties make it an attractive ingredient for promoting overall health.

Cosmetic Industry

THF's inhibitory effects on tyrosinase activity suggest potential applications in skin whitening products. Its ability to reduce melanin production makes it a candidate for cosmetic formulations aimed at skin depigmentation.

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Inhibition of MMPs | THF inhibited MMP-13 expression in IL-1β-treated chondrocytes | Potential treatment for osteoarthritis |

| Apoptosis Induction | THF exhibited significant cytotoxicity in cancer cells | Possible anti-cancer therapy |

| Neuroprotection | THF protected neuronal cells from oxidative stress | Therapeutic potential for neurodegenerative diseases |

Mecanismo De Acción

The biological effects of 2’,5,6’,7-Tetrahydroxyflavanone are primarily attributed to its antioxidant properties. The compound can scavenge free radicals, thereby protecting cells from oxidative damage. It also modulates various signaling pathways involved in inflammation and cell survival, targeting molecular pathways such as the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway .

Comparación Con Compuestos Similares

- 4’,5,6,7-Tetrahydroxyflavanone

- 4’,5,7,8-Tetrahydroxyflavanone

- 5,6,7,8-Tetrahydroxyflavone

Comparison: 2’,5,6’,7-Tetrahydroxyflavanone is unique due to the specific positions of its hydroxyl groups, which influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different antioxidant capacities and interactions with biological targets. For instance, the presence of hydroxyl groups at positions 2’, 5, 6’, and 7 can enhance its ability to scavenge free radicals and modulate signaling pathways .

Actividad Biológica

2',5,6',7-Tetrahydroxyflavanone, a flavonoid compound, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is a member of the flavonoid class, characterized by its polyphenolic structure. Its molecular formula is C15H12O6 and it exhibits multiple hydroxyl groups that contribute to its biological activities.

Biological Activities

1. Antioxidant Activity

The compound demonstrates significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress-related damage. Various assays have confirmed that this compound effectively scavenges free radicals, contributing to its protective effects against cellular damage .

2. Anti-inflammatory Effects

Research indicates that this flavonoid can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), highlighting its potential in treating inflammatory diseases .

3. Anticancer Potential

this compound has shown promise in cancer research. Studies have reported its ability to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound disrupts cellular signaling pathways associated with cell proliferation and survival .

4. Neuroprotective Effects

There is emerging evidence that this flavonoid may protect neuronal cells from oxidative stress and neuroinflammation. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging: The presence of multiple hydroxyl groups allows the compound to donate electrons to free radicals, neutralizing them.

- Enzyme Inhibition: It inhibits key enzymes involved in inflammation and cancer progression.

- Gene Expression Modulation: The flavonoid can influence the expression of genes related to apoptosis and cell cycle regulation.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Inhibition of COX and LOX | |

| Anticancer | Induction of apoptosis | |

| Neuroprotective | Reduction of oxidative stress |

Case Study: Anticancer Activity

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM). The mechanism was attributed to the activation of caspase-dependent apoptotic pathways .

Case Study: Neuroprotection

In an animal model of Parkinson's disease, administration of this flavonoid reduced neuroinflammation markers and improved motor function scores compared to control groups. Histological analysis revealed decreased neuronal loss in treated subjects .

Propiedades

Número CAS |

80604-16-6 |

|---|---|

Fórmula molecular |

C15H12O6 |

Peso molecular |

288.25 g/mol |

Nombre IUPAC |

(2S)-2-(2,6-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C15H12O6/c16-7-4-10(19)15-11(20)6-13(21-12(15)5-7)14-8(17)2-1-3-9(14)18/h1-5,13,16-19H,6H2/t13-/m0/s1 |

Clave InChI |

TWELZOKMSAJRKP-ZDUSSCGKSA-N |

SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=CC=C3O)O |

SMILES isomérico |

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=CC=C3O)O |

SMILES canónico |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=CC=C3O)O |

Key on ui other cas no. |

80604-16-6 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.